1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide is a chemical compound with the molecular formula C10H6Br2N4O and a molecular weight of 357.99 g/mol This compound is characterized by the presence of two bromopyridine groups attached to a diazene 1-oxide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide typically involves the reaction of 5-bromopyridine derivatives with diazene compounds under controlled conditions. One common method involves the use of 5-bromopyridine-2-amine as a starting material, which is then reacted with nitrosyl chloride (NOCl) to form the desired diazene 1-oxide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazene 1-oxide group to other functional groups.
Substitution: The bromine atoms in the pyridine rings can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the pyridine rings .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide involves its interaction with molecular targets through its diazene 1-oxide and bromopyridine groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: This compound is a high-performing green oxidizer with applications in rocket propellants.
1,2-Bis(3,4-dinitropyrazol-1-yl)diazene: Known for its use in energetic materials and solid composite propellants.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H6Br2N4O |
---|---|
Molekulargewicht |
357.99 g/mol |
IUPAC-Name |
(5-bromopyridin-2-yl)-(5-bromopyridin-2-yl)imino-oxidoazanium |
InChI |
InChI=1S/C10H6Br2N4O/c11-7-1-3-9(13-5-7)15-16(17)10-4-2-8(12)6-14-10/h1-6H |
InChI-Schlüssel |
NZWOFTGBAKFSPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)N=[N+](C2=NC=C(C=C2)Br)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.